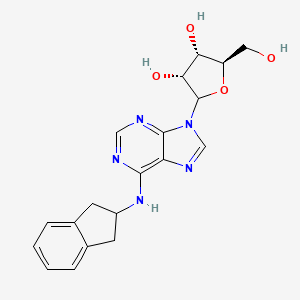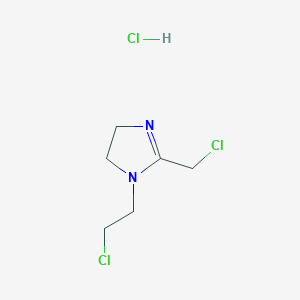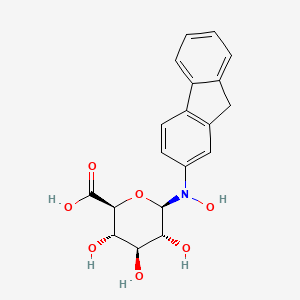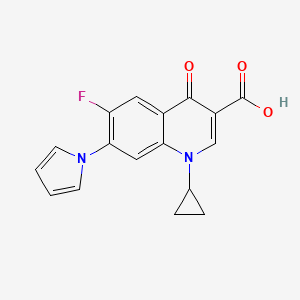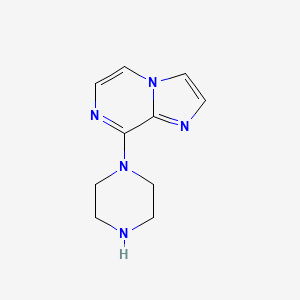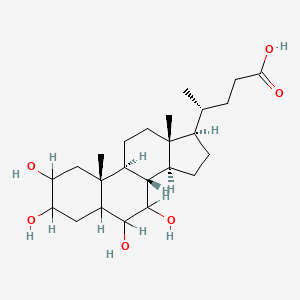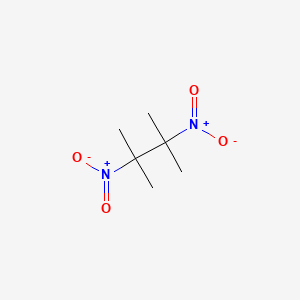
2,3-ジメチル-2,3-ジニトロブタン
説明
2,3-Dimethyl-2,3-dinitrobutane, also known as 2,3-Dimethyl-2,3-dinitrobutane, is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dimethyl-2,3-dinitrobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1156. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dimethyl-2,3-dinitrobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-2,3-dinitrobutane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
商業用プラスチック爆薬の添加剤
DMNB: は、商業用プラスチック爆薬の添加剤として一般的に使用されています {svg_1}。これは、爆発物の検出を助けるタグ付け剤です。爆発物中のDMNBの存在により、安全規制や法医学的分析にとって重要な、より容易な識別と追跡が可能になります。
ボルタンメトリー測定プロトコルの開発
研究者らは、DMNBを使用して、高速の正方形波ボルタンメトリー測定プロトコルを開発しました {svg_2}。これらのプロトコルは、pH7.0のリン酸緩衝液を用いて、未修飾の炭素繊維電極での爆発物タグ付け剤の検出のために設計されています。この方法は、爆発物を迅速かつ感度に検出するのに重要です。
蛍光性ポリマーセンサーの増幅
DMNB: は、増幅蛍光性ポリマー(AFP)センサーを含む研究の対象となっています {svg_3}。これらのセンサーは、増幅された蛍光消光という原理に基づいており、気相爆発物の超高感度検出に使用されます。DMNB検出用のAFPの設計は、訓練された犬によって使用されるものと同様、包括的な気相検出システムへの一歩です。
分子インプリントポリマーセンサー
国土安全保障の分野では、DMNBなどの爆発性タグ付け剤を選択的に検出するための、銀ナノ粒子を埋め込んだ分子インプリントポリマー(MIP)センサーの合成が報告されています {svg_4}。これらのセンサーは、局在表面プラズモン共鳴帯強度減衰によって動作し、堅牢で特異的な分子認識能力を提供します。
固体プラズモニックセンサーの開発
爆発性タグ付け剤の検出のためのDMNBを使用した固体プラズモニックセンサーの開発は、もう1つの注目すべき用途です {svg_5}。これらのセンサーは、セキュリティと地雷除去作戦に不可欠な、爆発物検出の特異性と感度を向上させるように設計されています。
作用機序
Target of Action
The primary target of 2,3-Dimethyl-2,3-dinitrobutane is explosives. It is used as a detection taggant for explosives, mostly in the United States .
Mode of Action
2,3-Dimethyl-2,3-dinitrobutane does not interact directly with the explosives. Instead, it acts as a marker or taggant that is added to the explosives. This compound is a volatile organic compound, which means it can evaporate into the air . This property allows it to be detected in the air surrounding the explosive material.
Biochemical Pathways
Its function is based on its physical and chemical properties, particularly its volatility and detectability .
Pharmacokinetics
As a volatile organic compound, it is likely to be rapidly absorbed and distributed in the environment .
Result of Action
The primary result of the action of 2,3-Dimethyl-2,3-dinitrobutane is the detection of explosives. Dogs and specialized ion mobility spectrometers are very sensitive to it and can detect as little as 0.5 parts per billion in the air . Its presence allows for more reliable explosive detection .
生化学分析
Biochemical Properties
2,3-Dimethyl-2,3-dinitrobutane plays a significant role in biochemical reactions, particularly in the detection of explosives. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between 2,3-Dimethyl-2,3-dinitrobutane and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as glutathione, to form conjugates that are more easily excreted from the body .
Cellular Effects
The effects of 2,3-Dimethyl-2,3-dinitrobutane on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3-Dimethyl-2,3-dinitrobutane can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, leading to the production of proteins involved in detoxification and repair processes . Additionally, 2,3-Dimethyl-2,3-dinitrobutane can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2,3-Dimethyl-2,3-dinitrobutane exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can bind covalently to proteins, leading to enzyme inhibition or activation. For instance, the binding of reactive intermediates to enzymes involved in oxidative stress response can result in their activation, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 2,3-Dimethyl-2,3-dinitrobutane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2,3-Dimethyl-2,3-dinitrobutane can change over time in laboratory settings. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat. The degradation products can have different biochemical properties and may exert different effects on cellular function. Long-term exposure to 2,3-Dimethyl-2,3-dinitrobutane in in vitro and in vivo studies has shown that it can lead to chronic changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-2,3-dinitrobutane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of 2,3-Dimethyl-2,3-dinitrobutane can lead to acute toxicity, characterized by symptoms such as respiratory distress, convulsions, and even death . Additionally, chronic exposure to lower doses can result in long-term effects, such as changes in liver and kidney function, as well as alterations in immune response .
Metabolic Pathways
2,3-Dimethyl-2,3-dinitrobutane is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can then be conjugated with glutathione or other cofactors to form more water-soluble metabolites. These metabolites are then excreted from the body through urine and feces . The metabolism of 2,3-Dimethyl-2,3-dinitrobutane can also affect metabolic flux and the levels of various metabolites, leading to changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-2,3-dinitrobutane within cells and tissues are influenced by its chemical properties. The compound is relatively lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues. It is transported within the body through the bloodstream and can be distributed to various organs, including the liver, kidneys, and brain . The interaction of 2,3-Dimethyl-2,3-dinitrobutane with transporters and binding proteins can also affect its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-2,3-dinitrobutane can influence its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of 2,3-Dimethyl-2,3-dinitrobutane to these compartments can affect its interactions with specific enzymes and proteins, leading to changes in its biochemical activity . Additionally, post-translational modifications and targeting signals can direct 2,3-Dimethyl-2,3-dinitrobutane to specific organelles, further influencing its function within the cell .
特性
IUPAC Name |
2,3-dimethyl-2,3-dinitrobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLXOREGBLXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063248 | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3964-18-9 | |
| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dinitrobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-2,3-dinitrobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DMNB?
A1: The molecular formula of 2,3-Dimethyl-2,3-dinitrobutane is C6H12N2O4, and its molecular weight is 176.17 g/mol.
Q2: What spectroscopic techniques are useful for characterizing DMNB?
A2: Researchers utilize various spectroscopic methods to characterize DMNB, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed structural information about the hydrogen and carbon environments in the molecule. [, ]
- Terahertz (THz) Spectroscopy: This technique reveals information about the vibrational modes of DMNB in the solid state, aiding in its identification. []
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for separating, identifying, and quantifying DMNB, especially in complex mixtures. [, , ]
Q3: What is the solubility of DMNB in common solvents?
A3: DMNB exhibits varying solubility in different solvents. Research has explored its solubility in acetone, acetonitrile, benzene, cyclohexanone, and more, at different temperatures. []
Q4: How stable is DMNB under different environmental conditions?
A4: DMNB is known to sublime at room temperature. [] Its stability in various matrices, such as plastic explosives, is crucial for its effectiveness as a taggant. Research has investigated its depletion rate from these materials. []
Q5: Is DMNB known to participate in any catalytic reactions?
A5: While DMNB is primarily known as a taggant, research has explored its synthesis through oxidative coupling reactions using catalysts like modified titanium silicalite (TS-1). [, ]
Q6: Have computational methods been applied to study DMNB?
A6: Yes, computational chemistry plays a significant role in understanding DMNB:
- Density Functional Theory (DFT): DFT calculations have been instrumental in assigning vibrational modes observed in THz spectra and understanding the intermolecular interactions of DMNB. [, ]
- Molecular Modeling: This has been used to study DMNB's interactions with sensing materials, aiding in the development of sensitive detection methods. [, , ]
Q7: What are the known toxicological properties of DMNB?
A7: Research on the absorption, distribution, metabolism, and excretion (ADME) of DMNB in rats has provided insights into its potential toxicity. Studies indicate slow absorption, prolonged residency within the body, and distribution to fatty and glandular tissues. []
Q8: What are the common analytical techniques used to detect DMNB?
A8: A variety of analytical methods are employed for DMNB detection, including:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive technique is widely used for quantifying DMNB in vapor samples. []
- Voltammetry: Electrochemical methods, particularly voltammetry, offer sensitive and rapid detection of DMNB. []
- Ion Mobility Spectrometry (IMS): IMS, often coupled with Solid Phase Microextraction (SPME), is a field-portable technique used for rapid screening of DMNB and other explosives. [, , ]
- Fluorescence Quenching: Fluorescent materials that exhibit quenching upon interaction with DMNB have been explored for sensing applications. [, , , , , , , , ]
Q9: Are there any alternative taggants to DMNB?
A9: Yes, researchers and regulatory bodies continuously explore alternative taggants. These alternatives aim to balance detection efficacy, safety, and environmental concerns. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




